molecular formula C11H16N2O2 B7539738 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea

1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea

Cat. No.: B7539738
M. Wt: 208.26 g/mol
InChI Key: IWZTVLWRCUJGNN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea is an organic compound with a complex structure that includes a hydroxyethyl group, a methyl group, and a methylphenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 2-aminoethanol and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Reaction of 4-methylphenyl isocyanate with 2-aminoethanol to form an intermediate.

    Step 2: Reaction of the intermediate with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxyethyl and methylphenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The urea backbone can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea: Similar structure but lacks the methyl group on the urea nitrogen.

    1-(2-Hydroxyethyl)-1-methyl-3-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2-Hydroxyethyl)-1-methyl-3-(4-chlorophenyl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness: 1-(2-Hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea is unique due to the presence of both the hydroxyethyl and methylphenyl groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)12-11(15)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZTVLWRCUJGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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